![molecular formula C10H10O2S B3033091 1-(苯磺酰基)双环[1.1.0]丁烷 CAS No. 80989-84-0](/img/structure/B3033091.png)

1-(苯磺酰基)双环[1.1.0]丁烷

描述

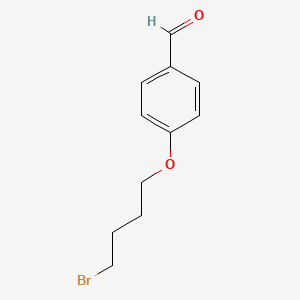

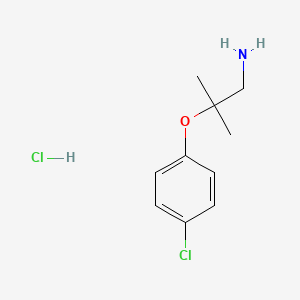

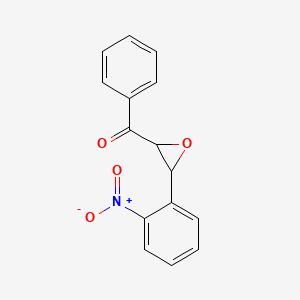

“1-(Benzenesulfonyl)bicyclo[1.1.0]butane” is a structurally unique compound that exhibits diverse chemistry . It is a derivative of bicyclo[1.1.0]butane, a four-membered carbocycle with a bridging C(1)-C(3) bond . The compound is highly strained, allowing it to participate in a range of strain-releasing reactions .

Synthesis Analysis

The synthesis of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” and its analogs has been a topic of interest in recent years . New approaches for preparing, functionalizing, and using these compounds in “strain-release” transformations have positioned them to be powerful synthetic workhorses . The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Molecular Structure Analysis

The molecular structure of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” is characterized by a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, which allows it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

The unique chemistry of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” allows it to participate in a range of chemical reactions . For instance, it can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions . Moreover, the olefinic character of the bridgehead bond enables these compounds to be elaborated into various other ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzenesulfonyl)bicyclo[1.1.0]butane” are largely influenced by its unique structure . It is a highly strained compound, which allows it to participate in a range of strain-releasing reactions .科学研究应用

- Recent advances include the first palladium-catalyzed cross-coupling on pre-formed BCBs, enabling late-stage diversification of the bridgehead position .

- A formal carbene insertion into the C1–C3 bond leads to BCPs, and 1,3-disubstituted BCBs play a crucial role in this process .

- Mechanistic investigations and computational studies provide insights into the physical nature of bicyclo[1.1.0]butyl radical cations, opening avenues for further synthetic applications .

Strain Release Chemistry and Ring Synthesis

Bioconjugation Processes

Synthetic Intermediates for Bicyclo[1.1.1]pentanes (BCPs)

Alternative Reactivity Modes

Recent Developments

作用机制

Target of Action

1-(Benzenesulfonyl)bicyclo[1.1.0]butane, also known as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is a type of bicyclo[1.1.0]butane (BCB) compound . BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes

Mode of Action

The mode of action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane involves its unique chemical properties. The compound is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .

Biochemical Pathways

The biochemical pathways affected by 1-(Benzenesulfonyl)bicyclo[1.1.0]butane are primarily related to its role as an intermediate in the synthesis of other compounds. It is used in ‘strain release’ chemistry to produce substituted four-membered rings and bicyclo[1.1.1]pentanes . These products can then participate in various biochemical reactions, depending on their specific structures and properties.

Pharmacokinetics

The pharmacokinetics of 1-(Benzenesulfonyl)bicyclo[11It is known that the three-dimensionality and saturation level of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .

Result of Action

The result of the action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is the production of other chemically interesting compounds through strain-release reactions . These compounds can then be used in various applications, including bioconjugation processes .

Action Environment

The action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane can be influenced by various environmental factors. For instance, the strain energy of the compound, which is a key factor in its reactivity, can be affected by temperature and pressure . .

未来方向

The chemistry surrounding the field of strained hydrocarbons, such as “1-(Benzenesulfonyl)bicyclo[1.1.0]butane”, continues to expand . There is a growing interest in developing alternative reactivity modes that harness their unique properties to access new regions of chemical space . Future research will likely focus on further understanding the physical nature of these compounds and exploring their synthetic applications .

属性

IUPAC Name |

1-(benzenesulfonyl)bicyclo[1.1.0]butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJORDRKZOZLVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508706 | |

| Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80989-84-0 | |

| Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)

![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)